molecular formula C19H20N4O2S B2659972 N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251688-93-3

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2659972
CAS No.: 1251688-93-3
M. Wt: 368.46
InChI Key: DYMMQNDLBVEJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of substituted benzaldehydes, thiourea, and other reagents in the presence of catalysts like silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-3-9-21-17(24)11-23-13-20-10-15(19(23)25)18-22-16(12-26-18)14-7-5-4-6-8-14/h4-8,10,12-13H,2-3,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMQNDLBVEJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=NC=C(C1=O)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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